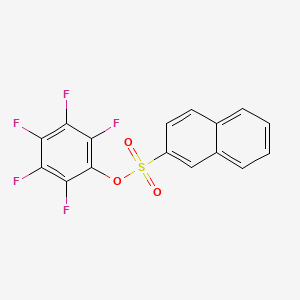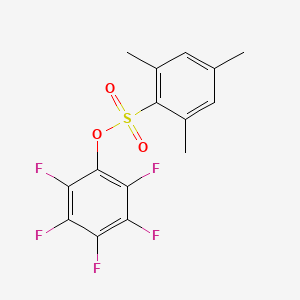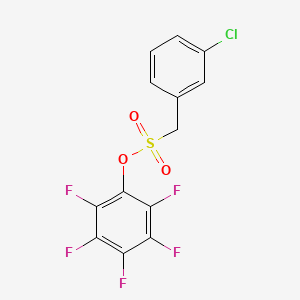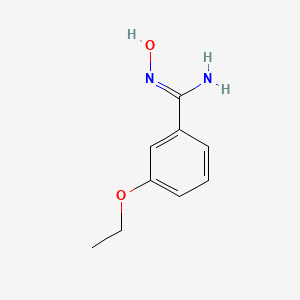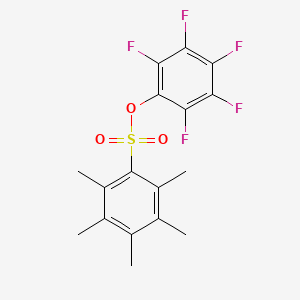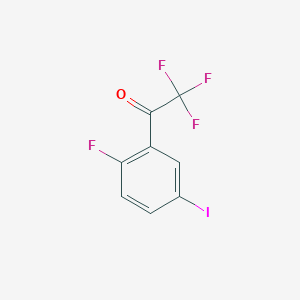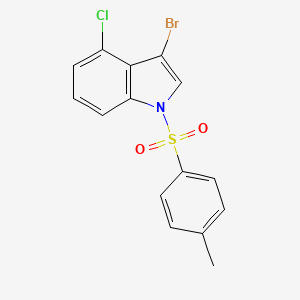
3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole
Overview
Description
3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole is a chemical compound with a complex structure. It is used in research and development and is an intermediate in the synthesis of 7-azaindole . The compound has a molecular formula of C15H11BrClNO2S and a molecular weight of 384.7 g/mol .
Synthesis Analysis
3-Bromo-1-(p-toluenesulfonyl)indole is a reagent used in the synthesis of azaindoles . It can be prepared by reacting bromides with indoles in the presence of a base .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole is represented by the SMILES notation: CC1=CC=C (C=C1)S (=O) (=O)N2C=C (C3=C2C=CC=C3Cl)Br .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of azaindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole include a molecular weight of 384.7 g/mol and a molecular formula of C15H11BrClNO2S .Scientific Research Applications
Synthetic Precursors in Indole Alkaloid Synthesis
A significant application of compounds similar to 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole is in the synthesis of indole alkaloids. A study by Brown & Kerr (2001) demonstrated the synthesis of 4-iodoindoles via chloromercuration and iodination of N - p -toluenesulfonyl indoles, emphasizing their role as synthetic precursors in the production of complex indole alkaloids (Brown & Kerr, 2001).
Tandem Reactions for Indole Synthesis
In 2012, Liu et al. developed an efficient synthesis method for 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, utilizing tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines. This approach underscores the utility of similar bromo-chloro indoles in generating products with high regio-selectivity under transition-metal-free conditions (Liu, Li, Chen, & Wang, 2012).
Catalysis in Organic Synthesis
Huang et al. (2015) demonstrated the use of bromine and p-toluenesulfonic acid in catalyzing the synthesis of biologically important compounds by reacting indoles with isatins. This highlights the role of bromo-chloro indole derivatives in facilitating such catalytic transformations (Huang, Nang, Li, Yuan, Ma, & Liang, 2015).
As Substrates in Coupling Reactions
Knight, Huffman, & Isherwood (2003) explored the use of 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a related compound, as a substrate in Suzuki coupling reactions. This finding indicates the potential use of 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole in similar organic coupling processes (Knight, Huffman, & Isherwood, 2003).
Role in Regioselective Synthesis
Shen et al. (2004) achieved high regioselectivity in the synthesis of 2,3-disubstituted indole compounds using a palladium-catalyzed process. This suggests the possible utilization of 3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole in achieving regioselective synthesis of complex indole structures (Shen, Li, Lu, Hossain, Roschangar, Farina, & Senanayake, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-chloro-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2S/c1-10-5-7-11(8-6-10)21(19,20)18-9-12(16)15-13(17)3-2-4-14(15)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOAMYHCPTJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)

